molecular formula C8H7ClN2S B599249 3-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 14030-84-3

3-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No. B599249
CAS RN: 14030-84-3
M. Wt: 198.668
InChI Key: JRZHLVJULLQAMV-UHFFFAOYSA-N
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Patent
US09040549B2

Procedure details

To a stirred solution of ammonium thiocyanate (1.61 g, 0.02 mol) and iodine (1.79 g, 7.1 mmol) in methanol was added 3-chloro-2-methylaniline (0.84 mL, 7.1 mmol) dropwise. The mixture was allowed to stir at room temperature for 2 days after which time water (50 mL) was added and the mixture was extracted with dichloromethane (4×50 mL). The extracts were washed with a 15% aqueous solution of sodium thiosulfate (100 mL) then dried (Na2SO4) and the solvent removed in vacuo to afford 4-amino-2-chloro-3-methylphenyl thiocyanate as a brown solid (1.26 g, 90%). Material was used crude in subsequent steps.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].II.[Cl:7][C:8]1[C:9]([CH3:15])=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].O>CO>[NH2:11][C:10]1[CH:12]=[CH:13][C:14]([S:1][C:2]#[N:3])=[C:8]([Cl:7])[C:9]=1[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
1.79 g
Type
reactant
Smiles
II
Name
Quantity
0.84 mL
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (4×50 mL)
WASH
Type
WASH
Details
The extracts were washed with a 15% aqueous solution of sodium thiosulfate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)SC#N)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.